2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Description
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a conformationally constrained bicyclic α-amino acid featuring a nitrogen atom at the bridgehead position. Its structure comprises a bicyclo[3.1.1]heptane framework, which distinguishes it from classical norbornane-derived analogs (e.g., bicyclo[2.2.1]heptane systems). This compound has gained attention in medicinal chemistry and peptidomimetic design due to its ability to restrict peptide backbone flexibility, thereby enhancing target selectivity and metabolic stability . Derivatives such as methyl esters and Boc-protected variants (e.g., methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride) are commonly used intermediates in drug discovery .
Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNUHXSVDHMLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure with high yield . Another method involves the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as the availability of starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, creating halogenated derivatives.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Azabicyclo[31
Scientific Research Applications
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Table 1: Key Structural Features of Bicyclic α-Amino Acids
Key Observations :
Key Observations :
- The synthesis of [3.1.1] derivatives often requires specialized dearomative approaches, whereas [2.2.1] analogs benefit from established norbornane chemistry .
- Commercial availability varies significantly, with [2.2.1] compounds being more accessible due to their longer research history .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Stability Data
Biological Activity
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid (also known as 3-azabicyclo[3.1.1]heptane-1-carboxylic acid) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a valuable scaffold for drug design and development, particularly in the context of neuropharmacology.
The primary biological activity of this compound is its role as an agonist of orexin 2 receptors . This interaction can lead to increased arousal and wakefulness, making it a candidate for therapeutic applications in sleep disorders and other conditions related to energy balance and alertness.
Target Interaction
- Target Receptors : Orexin 2 receptors
- Mode of Action : Agonistic activity, stimulating receptor pathways associated with wakefulness and arousal.
This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it has been shown to:
- Modulate enzyme activity involved in amino acid metabolism.
- Bind to active sites of enzymes, potentially acting as an inhibitor or modulator.
- Influence cellular signaling pathways, gene expression, and metabolism.
Cellular Effects
The cellular effects of this compound are profound:
- Cell Signaling : Alters signaling pathways related to growth and differentiation.
- Gene Expression : Modulates gene expression profiles through interactions with transcription factors.
- Metabolic Activity : Affects the flux of metabolites by interacting with metabolic enzymes.
Temporal Effects in Laboratory Settings
In laboratory studies, the stability and degradation of this compound are crucial for its long-term effects on cellular functions:
- Stability : Remains stable under specific conditions but may degrade over time.
- Long-Term Exposure : Changes in cellular function, including alterations in cell viability and metabolic activity, have been observed with prolonged exposure.
Research Applications
The compound has diverse applications across various fields:
- Chemistry : Serves as a scaffold for synthesizing complex molecules and bioisosteres for drug development.
- Biology : Used in enzyme interaction studies and as a ligand in binding assays.
- Industry : Functions as a building block for chemical intermediates in pharmaceutical synthesis.
Case Studies
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the established synthetic routes for 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, and what are their key reaction conditions?
The synthesis of this bicyclic compound typically involves multi-step processes, including:
- Diels-Alder reactions to construct the bicyclic framework, followed by carboxylation to introduce the carboxylic acid group.
- Protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) to stabilize intermediates during synthesis .
- Chiral resolution techniques (e.g., enzymatic resolution or chiral chromatography) to ensure enantiomeric purity, as demonstrated in gram-scale syntheses achieving >95% purity .
Key reaction conditions include optimized temperatures (e.g., 0–25°C for cyclization steps) and solvent systems like dichloromethane or THF to enhance yield and selectivity .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Stereochemical assignment relies on:
- Nuclear Magnetic Resonance (NMR) : Coupling constants (e.g., -values in NMR) and nuclear Overhauser effect (NOE) correlations help assign relative configurations. For example, axial-equatorial proton couplings in bicyclic systems provide structural clues .
- X-ray crystallography : Definitive absolute configuration determination, as applied to derivatives like (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, confirming rigid bicyclic conformations .
- Polarimetry : Specific optical rotation measurements validate enantiopurity post-synthesis .
Q. What storage and handling protocols are recommended for this compound to ensure stability?
- Storage : Maintain at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
- Transport : Use ice packs to stabilize temperature-sensitive batches during shipping .
- Handling : Conduct reactions under nitrogen/argon atmosphere in anhydrous solvents (e.g., THF or DMF) to minimize degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound in large-scale production?
Scalable synthesis requires:
- Continuous flow chemistry : Enhances reaction control and reduces side products, as demonstrated in multi-gram syntheses of related azabicyclo compounds .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency, with yields increasing from 60% to 85% after iterative optimization .
- Purification techniques : Flash chromatography or recrystallization in ethanol/water mixtures achieves >99% purity, critical for pharmacological studies .
Q. How can contradictions between computational predictions and experimental binding data for derivatives be resolved?
Systematic approaches include:
- Solvent effect modeling : Adjust computational docking parameters to account for solvation (e.g., explicit water molecules in molecular dynamics simulations) .
- Protonation state validation : Use potentiometric titrations to determine the dominant ionization state of the carboxylic acid group at physiological pH, ensuring alignment with docking studies .
- Mutagenesis studies : Replace key residues in target proteins (e.g., enzyme active sites) to test predicted binding interactions experimentally .
Q. What strategies enable functionalization of the bicyclic core for targeted bioactivity in drug discovery?
Functionalization methodologies include:
- Amide coupling : Introduce pharmacophores (e.g., benzyloxycarbonyl groups) at the carboxylic acid position to enhance receptor affinity, as seen in anticancer derivatives .
- Bioisosteric replacement : Substitute the bicyclic core for aromatic rings to improve metabolic stability, leveraging its rigid structure to mimic meta-substituted arenes .
- Click chemistry : Azide-alkyne cycloadditions add substituents (e.g., triazole rings) to modulate solubility and target selectivity .
Q. Key Challenges & Future Directions
- Stereochemical complexity : Developing asymmetric catalysis methods to streamline enantioselective synthesis .
- Biological target selectivity : Designing derivatives with reduced off-target effects via structure-activity relationship (SAR) studies .
- Data reproducibility : Standardizing analytical protocols (e.g., NMR referencing) across labs to resolve conflicting bioactivity reports .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
